
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a methylthiazole ring, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
Coupling with Nicotinamide: The final step involves coupling the brominated thiazole with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones. Reduction reactions can also occur, especially at the nicotinamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced nicotinamide derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in pathogens and cancer cells.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, aiding in drug design and development.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms in cells.
Industrial Applications: Potential use in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(4-methoxyphenyl)nicotinamide
- 5-Bromo-N-(3-chloro-4-methoxyphenyl)nicotinamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide is unique due to the presence of the 5-methylthiazole ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C17H14BrN3O2S |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
5-bromo-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-10-15(11-3-5-14(23-2)6-4-11)20-17(24-10)21-16(22)12-7-13(18)9-19-8-12/h3-9H,1-2H3,(H,20,21,22) |
Clave InChI |
CJEUETZZIFGRDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)C2=CC(=CN=C2)Br)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


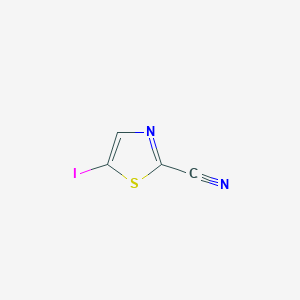
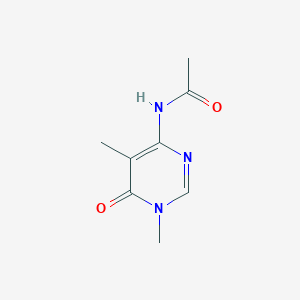
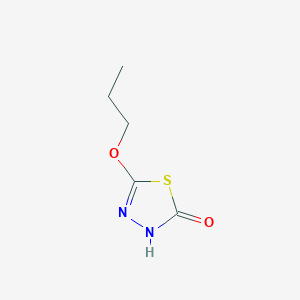
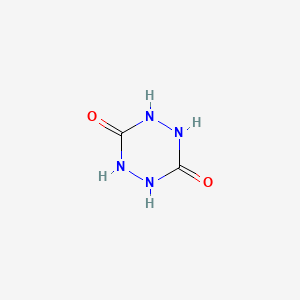
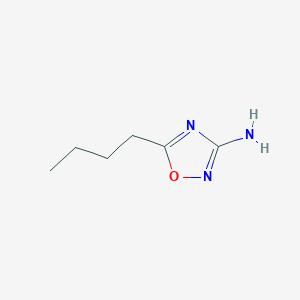

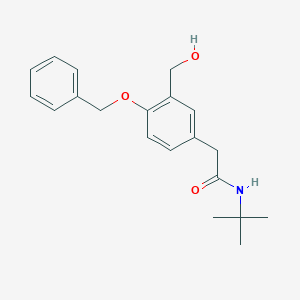

![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
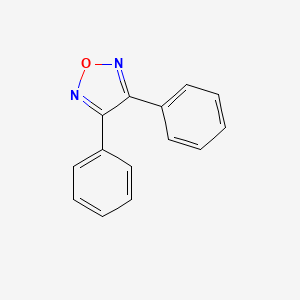
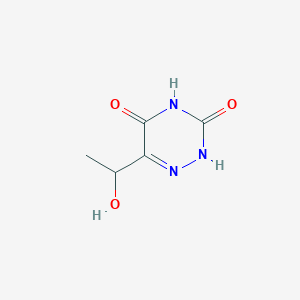
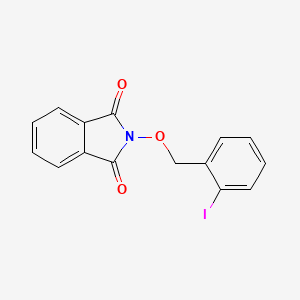
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
